Cas no 2229627-88-5 (tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate)

tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate
- EN300-1884107
- tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate
- 2229627-88-5
-
- インチ: 1S/C16H27NO2/c1-7-15(5,6)16(11-9-8-10-12-16)17-13(18)19-14(2,3)4/h1H,8-12H2,2-6H3,(H,17,18)
- InChIKey: CWZFXXPOBRWAGW-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1(C(C#C)(C)C)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 265.204179104g/mol
- どういたいしつりょう: 265.204179104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884107-1.0g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 1g |
$1442.0 | 2023-06-01 | ||
Enamine | EN300-1884107-2.5g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 2.5g |
$2828.0 | 2023-09-18 | ||
Enamine | EN300-1884107-10.0g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 10g |
$6205.0 | 2023-06-01 | ||
Enamine | EN300-1884107-0.05g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 0.05g |
$1212.0 | 2023-09-18 | ||
Enamine | EN300-1884107-0.5g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 0.5g |
$1385.0 | 2023-09-18 | ||
Enamine | EN300-1884107-10g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 10g |
$6205.0 | 2023-09-18 | ||
Enamine | EN300-1884107-5g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 5g |
$4184.0 | 2023-09-18 | ||
Enamine | EN300-1884107-0.25g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 0.25g |
$1328.0 | 2023-09-18 | ||
Enamine | EN300-1884107-0.1g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 0.1g |
$1269.0 | 2023-09-18 | ||
Enamine | EN300-1884107-5.0g |
tert-butyl N-[1-(2-methylbut-3-yn-2-yl)cyclohexyl]carbamate |
2229627-88-5 | 5g |
$4184.0 | 2023-06-01 |
tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2229627-88-5 and Product Name: Tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate
The compound with the CAS number 2229627-88-5 and the product name tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a tert-butyl group, a 2-methylbut-3-yn-2-yl moiety, and a cyclohexylcarbamate functional group contributes to its complex chemical profile, making it a subject of intense research interest.
In recent years, the development of novel carbamate-based compounds has seen remarkable progress, particularly in the context of drug discovery and development. The carbamate group is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in small molecule drugs. Its ability to form hydrogen bonds and interact with biological targets makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. The specific arrangement of atoms in tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate suggests that it may exhibit unique interactions with biological receptors, potentially leading to new therapeutic applications.
The 2-methylbut-3-yn-2-yl substituent in the molecule introduces a terminal alkyne functionality, which can participate in various chemical reactions such as Sonogashira coupling, allowing for further derivatization and modification. This feature makes the compound a valuable intermediate in synthetic chemistry, enabling the construction of more complex structures with tailored properties. The combination of these structural elements suggests that tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate could be a versatile building block for the development of novel pharmaceutical agents.
Recent studies have highlighted the importance of cyclohexane derivatives in medicinal chemistry due to their favorable pharmacokinetic properties and low toxicity. The cyclohexyl ring in tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate provides a rigid scaffold that can enhance the stability and bioavailability of the compound. Additionally, the tert-butyl group serves as a lipophilic moiety, improving solubility and membrane permeability, which are critical factors for drug efficacy.
One of the most exciting aspects of this compound is its potential application in the development of next-generation therapeutics. The unique combination of structural features suggests that it may exhibit multiple modes of action, making it a promising candidate for treating complex diseases. For instance, studies have shown that carbamate derivatives can interact with enzymes and receptors involved in various biological pathways, including inflammation, pain signaling, and neurodegeneration. The specific interactions between tert-butyl N-1-(2-methylbut-3-yn-2-yl)cyclohexylcarbamate and these targets could lead to the discovery of novel drugs with improved therapeutic profiles.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the alkyne functionality, while protecting group strategies have been used to safeguard sensitive moieties during synthesis. These synthetic approaches highlight the sophistication required to produce complex molecules like tert-butyl N-1-(2-methylbut-3-yln)-cyclohexylcarbamate, underscoring its importance as a research tool.
In conclusion, tert-butyl N-1-(2-methylbut--3--yn--2--ytl)--cyclohexy--carbamate (CAS No. 22296--27--88--5) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for drug discovery, while its favorable physicochemical properties suggest promising applications in therapeutic development. As research continues to uncover new biological activities and synthetic methodologies, compounds like this are poised to play a crucial role in advancing our understanding of disease mechanisms and developing innovative treatments.
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